molecular formula C11H9ClF2O2 B13313295 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B13313295
M. Wt: 246.64 g/mol
InChI Key: AERKNQIJELJUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a substituted cyclobutane carboxylic acid of interest in synthetic organic chemistry and pharmaceutical research. The compound features a carboxylic acid functional group attached to a cyclobutane ring, which is further substituted with a 2-chlorophenyl group and two fluorine atoms at the 3-position . This structure makes it a valuable bifunctional building block; the carboxylic acid can undergo various coupling reactions, such as amidation and esterification, while the aromatic chlorophenyl group can facilitate further cross-coupling transformations . The presence of geminal difluoro atoms on the cyclobutane ring is of particular note, as such groups can influence the compound's electronic properties, metabolic stability, and conformation, which are critical parameters in medicinal chemistry and drug design . This compound is closely related to other research chemicals such as 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-45-8) and various 3-oxocyclobutane-1-carboxylic acid analogs . Researchers may utilize it as a key synthetic intermediate in the development of novel bioactive molecules, including protease inhibitors, receptor agonists/antagonists, and other pharmacologically active agents. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9ClF2O2

Molecular Weight

246.64 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H9ClF2O2/c12-8-4-2-1-3-7(8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)

InChI Key

AERKNQIJELJUFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Fluorination

Fluorination can be achieved using difluorocarbene, which is generated from reagents like sodium iodide and trifluoromethyltrimethylsilane (CF3TMS) in tetrahydrofuran (THF). The reaction conditions must be carefully controlled to ensure selective fluorination at the desired positions.

Introduction of the Chlorophenyl Group

The chlorophenyl group can be introduced through a Friedel-Crafts acylation or a similar coupling reaction. This step typically involves the use of a chlorophenyl-containing reagent and a catalyst to facilitate the coupling.

Specific Preparation Methods

Method 1: Cycloaddition and Subsequent Fluorination

  • Step 1 : Synthesize the cyclobutane core via a cycloaddition reaction.
  • Step 2 : Introduce fluorine using difluorocarbene generated from CF3TMS and NaI in THF.
  • Step 3 : Couple the chlorophenyl group using a suitable catalyst and reagent.

Method 2: Direct Fluorination of Cyclobutane Derivatives

  • Step 1 : Prepare a cyclobutane derivative with a functional group suitable for fluorination.
  • Step 2 : Perform direct fluorination using a fluorinating agent like Selectfluor or similar reagents.
  • Step 3 : Introduce the chlorophenyl group as described above.

Data and Research Findings

Method Yield Purity Reaction Conditions
Cycloaddition and Fluorination 60-70% 95% THF, CF3TMS, NaI, 65°C
Direct Fluorination 50-60% 90% CH2Cl2, Selectfluor, 0°C

These yields and purities are based on general trends observed in similar reactions and may vary depending on specific conditions and reagents used.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Cyclobutane Phenyl Substituent(s) CAS Number Key References
1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (Target) C₁₁H₉ClF₂O₂ 238.64 3,3-difluoro 2-chlorophenyl Not explicitly provided Inferred from analogs
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 3-methyl 3-chlorophenyl 1340521-86-9
1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid C₁₁H₁₀ClFO₃ 244.64 3-hydroxy 3-chloro-4-fluorophenyl 2092485-85-1
(1S,3s)-1-(2-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid C₁₁H₁₁FO₃ 210.20 3-hydroxy 2-fluorophenyl 1612885-98-9
1-[4-(Dimethylamino)-3-fluorophenyl]cyclobutane-1-carboxylic acid C₁₃H₁₆FNO₂ 237.27 None 4-dimethylamino-3-fluorophenyl 1891991-79-9
Fmoc-3,3-difluorocyclobutane-1-carboxylic acid C₂₀H₁₈F₂O₄ 372.35 3,3-difluoro + Fmoc group None (Fmoc-protected) 2296988-69-5

Key Observations :

  • Fluorination Impact: The 3,3-difluoro substituent increases electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., 3-methyl in ), which could improve membrane permeability .
  • Functional Group Diversity: Hydroxyl or amino groups (e.g., in ) introduce hydrogen-bonding capacity, altering solubility and biological activity.

Biological Activity

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane structure that incorporates both chlorine and fluorine substituents. The compound's molecular formula is C11H9ClF2O2C_{11}H_{9}ClF_{2}O_{2} and it has a molecular weight of approximately 246.64 g/mol. Its distinctive features suggest potential applications in medicinal chemistry and agrochemicals, particularly due to its lipophilicity and biological activity.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the carboxylic acid functional group enhances its reactivity, while the chlorophenyl group increases its lipophilicity, making it a candidate for various biological interactions.

Property Value
Molecular FormulaC11H9ClF2O2
Molecular Weight246.64 g/mol
Functional GroupsCarboxylic acid, aromatic
LipophilicityHigh

The biological activity of this compound is hypothesized to involve interactions with specific biological targets. Although detailed mechanisms are still under investigation, the compound may exert its effects through:

  • Receptor Modulation : Potential interaction with receptors involved in inflammatory pathways.
  • Enzyme Inhibition : Possible inhibition of enzymes related to metabolic processes.

Biological Activity Studies

Research into the biological activity of this compound is limited but promising. Preliminary studies suggest potential anti-inflammatory properties and other pharmacological effects.

Case Studies

  • Anti-inflammatory Activity : A study examining structurally similar compounds indicated that derivatives with fluorinated groups often exhibit enhanced anti-inflammatory effects. This suggests that this compound could have similar properties due to its unique structure.
  • Toxicity Assessments : Toxicological evaluations have been conducted on related compounds to assess their safety profiles. The OECD guidelines for repeated-dose toxicity studies highlight the importance of understanding the toxicokinetics of such compounds, which could be extrapolated to predict the behavior of this compound in biological systems .

Comparative Analysis

A comparison with related compounds provides insights into the unique aspects of this compound:

Compound Name Structural Features Unique Aspects
This compoundCyclobutane ring with chlorophenyl & difluoro groupsPotential anti-inflammatory properties
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochlorideSimilar cyclobutane structure but with an amino groupEnhanced solubility due to amino group
3,3-Difluorocyclobutanecarboxylic acidLacks chlorophenyl substituentSimpler structure; less lipophilic

Q & A

Synthesis and Optimization

Basic Q1: What are the key synthetic strategies for preparing 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid? Methodological Answer: The synthesis typically involves three critical steps:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane core.

Substituent Introduction :

  • 2-Chlorophenyl Group : Suzuki-Miyaura coupling with a boronic acid derivative under Pd catalysis .
  • Difluorination : Electrophilic fluorination (e.g., using Selectfluor®) or deoxyfluorination (e.g., DAST) at the 3-position .

Carboxylic Acid Functionalization : Hydrolysis of a nitrile or ester precursor under acidic/basic conditions .
Key Considerations : Regioselectivity during fluorination and steric hindrance from the chlorophenyl group may require optimized reaction temperatures (e.g., 0–5°C for fluorination) .

Advanced Q1: How can reaction conditions be optimized to minimize ring-opening side reactions during cyclobutane synthesis? Methodological Answer :

  • Temperature Control : Lower temperatures (e.g., –78°C) reduce ring strain-induced decomposition .
  • Catalyst Screening : Use Ru-based catalysts for metathesis to improve stereochemical control .
  • Additives : Lewis acids like BF₃·OEt₂ stabilize transition states and suppress rearrangements .
  • In Situ Monitoring : Real-time FTIR or NMR tracks intermediates, enabling rapid adjustment of stoichiometry .

Structural Characterization

Basic Q2: Which spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer :

  • ¹H/¹³C NMR : Assigns cyclobutane proton environments (e.g., coupling constants for chair vs. boat conformations) and confirms chlorophenyl integration .
  • ¹⁹F NMR : Quantifies difluoro substituents (δ –110 to –120 ppm for CF₂ groups) and detects fluorination byproducts .
  • IR Spectroscopy : Identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H broad peak (~2500–3000 cm⁻¹) .
  • HRMS : Validates molecular weight (C₁₁H₁₀ClF₂O₂: theoretical 242.02 g/mol) .

Advanced Q2: How can X-ray crystallography resolve ambiguities in stereochemical assignments? Methodological Answer :

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water) to obtain diffraction-quality crystals .
  • Data Analysis : Compare experimental bond angles (e.g., cyclobutane C-C-C ~88°) and torsion angles with DFT-optimized structures .
  • Electron Density Maps : Differentiate between axial/equatorial fluorine positions and confirm the chlorophenyl orientation .

Reactivity and Stability

Basic Q3: What are the common degradation pathways under ambient storage conditions? Methodological Answer :

  • Hydrolysis : The carboxylic acid group may esterify in alcoholic solvents; store under inert atmosphere at –20°C .
  • Photooxidation : UV light induces cyclobutane ring cleavage; use amber vials and avoid prolonged light exposure .
  • Thermal Decomposition : Above 160°C, decarboxylation occurs; monitor via TGA-DSC to define safe handling limits .

Advanced Q3: How do the difluoro substituents influence electrophilic aromatic substitution (EAS) reactivity? Methodological Answer :

  • Electron-Withdrawing Effect : The CF₂ group deactivates the cyclobutane ring, directing EAS to the chlorophenyl moiety.
  • Steric Effects : Bulky substituents at the 3-position hinder meta-substitution; kinetic studies with HNO₃/H₂SO₄ show para-selectivity (~75%) on the chlorophenyl ring .

Biological Evaluation

Advanced Q4: What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor? Methodological Answer :

  • Kinase Profiling : Use TR-FRET assays (e.g., LanthaScreen®) to screen against a panel of 100+ kinases.
  • IC₅₀ Determination : Dose-response curves with ATP concentrations varying from 1–100 µM to assess competitive binding .
  • Molecular Dynamics (MD) : Simulate binding to Aurora A kinase, leveraging the cyclobutane’s rigidity for induced-fit docking .

Data Contradiction Analysis

Advanced Q5: How can researchers reconcile discrepancies in reported melting points (e.g., 160–164°C vs. 150–155°C)? Methodological Answer :

  • Polymorphism Screening : Perform DSC to identify enantiotropic or monotropic forms .
  • Purity Assessment : HPLC-MS (≥99% purity) and elemental analysis rule out impurities as a cause .
  • Crystallographic Data : Compare unit cell parameters (e.g., orthorhombic vs. monoclinic) from multiple batches .

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